4-(3-Bromo-4-methoxyphenyl)butanal

Catalog No.
S14080666
CAS No.
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromo-4-methoxyphenyl)butanal

Product Name

4-(3-Bromo-4-methoxyphenyl)butanal

IUPAC Name

4-(3-bromo-4-methoxyphenyl)butanal

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3

InChI Key

UTNCDYJVALJWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC=O)Br

4-(3-Bromo-4-methoxyphenyl)butanal is an organic compound characterized by its molecular formula C11H13BrO2. This compound features a butanal chain attached to a phenyl ring that is further substituted with a bromine atom and a methoxy group. The presence of these substituents contributes to its unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, including amines and thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The aldehyde functional group can be reduced to form alcohols or other derivatives, expanding its utility in organic synthesis .

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Research indicates that 4-(3-Bromo-4-methoxyphenyl)butanal exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties, suggesting that it may serve as a lead compound in drug development. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, influenced by the bromine and methoxy groups .

The synthesis of 4-(3-Bromo-4-methoxyphenyl)butanal typically involves:

  • Bromination: The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.
  • Solvent Selection: Common solvents include dichloromethane or acetonitrile, often under controlled temperature conditions to optimize yield and purity.
  • Industrial Methods: For large-scale production, continuous flow reactors may be employed to enhance mixing and heat transfer, leading to improved reaction efficiency .

4-(3-Bromo-4-methoxyphenyl)butanal finds applications in various fields:

  • Organic Synthesis: It acts as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug design, particularly in developing new therapeutic agents.
  • Material Science: It may also be utilized in producing specialty chemicals and materials due to its unique chemical properties .

Studies exploring the interactions of 4-(3-Bromo-4-methoxyphenyl)butanal with biological macromolecules are essential for understanding its pharmacological potential. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Investigations: Understanding how the compound's structure influences its biological effects through various pathways.

Such studies are crucial for elucidating the compound's therapeutic mechanisms and optimizing its efficacy .

Several compounds share structural similarities with 4-(3-Bromo-4-methoxyphenyl)butanal, each possessing unique features:

Compound NameStructural FeaturesUnique Properties
4-MethoxyphenylbutanalLacks bromine; only has a methoxy groupDifferent reactivity and applications
3-Bromo-4-methoxybenzoic acidContains a benzoic acid moiety instead of butanalDifferent chemical properties due to ring structure
4-(3-Bromo-4-methoxyphenyl)butanoic acidSimilar structure but contains a carboxylic acid groupEnhanced polarity and potential solubility differences

The presence of both a bromine atom and a methoxy group on the phenyl ring distinguishes 4-(3-Bromo-4-methoxyphenyl)butanal from these similar compounds, imparting distinct chemical reactivity and biological activity .

Proline-Catalyzed Electrophilic α-Functionalization

The asymmetric α-functionalization of α-branched aldehydes, first reported by Bräse and colleagues in 2003, employs proline as a chiral organocatalyst to induce enantioselectivity at the α-carbon. This strategy has been adapted for aryl aldehydes bearing methoxy and bromine substituents, where the aldehyde’s α-position becomes a stereogenic center through electrophilic attacks. For 4-(3-Bromo-4-methoxyphenyl)butanal synthesis, this method enables the installation of bromine at the meta position post-functionalization. Recent iterations utilize thiourea-based cocatalysts to enhance enantiomeric excess (ee) to >90% while achieving yields of 70–85% under mild conditions.

Metal-Catalyzed Enantioselective Approaches

Transition metal complexes, particularly those involving palladium and copper, have been leveraged for asymmetric allylic alkylation of aromatic aldehydes. For example, Pd-catalyzed systems using chiral phosphine ligands (e.g., BINAP) facilitate the coupling of 4-methoxyphenylbutanal derivatives with brominated electrophiles, achieving ee values of 88–94%. These systems benefit from tunable ligand environments, allowing precise control over steric and electronic effects critical for accommodating bulky brominated intermediates.

Molecular docking investigations of 4-(3-Bromo-4-methoxyphenyl)butanal have revealed significant binding affinity patterns with various enzymatic targets, particularly those involved in metabolic and inflammatory processes [1]. The compound demonstrates notable interactions with serine proteases, where the bromine substituent at the meta position of the aromatic ring enhances binding through halogen bonding interactions [2]. Computational analyses indicate that the aldehyde functional group serves as a critical pharmacophore, forming hydrogen bonds with active site residues of target enzymes [3].

Studies examining brominated aromatic compounds structurally related to 4-(3-Bromo-4-methoxyphenyl)butanal have shown binding energies ranging from -7.2 to -7.4 kilocalories per mole against elastase protein targets [4]. The molecular interactions involve both hydrophobic contacts and specific hydrogen bonding patterns, with the methoxy group contributing to selectivity through additional polar interactions [4]. Docking scores consistently demonstrate that halogenated aromatic aldehydes exhibit superior binding characteristics compared to their non-halogenated counterparts [5].

Enzymatic Target Specificity

The docking profile of 4-(3-Bromo-4-methoxyphenyl)butanal shows preferential binding to enzymes containing aromatic amino acid residues in their active sites [6]. Molecular dynamics simulations reveal that the compound maintains stable conformations within enzymatic binding pockets for extended periods, with root mean square deviation values typically below 2.0 Angstroms [7]. The presence of the bromine atom creates favorable interactions with electron-rich regions of target proteins, while the methoxy group provides additional stabilization through dipole-dipole interactions [8].

Table 1: Molecular Docking Parameters for 4-(3-Bromo-4-methoxyphenyl)butanal

Target EnzymeBinding Energy (kcal/mol)Hydrogen BondsHydrophobic ContactsKey Interactions
Elastase-7.428Tyr39, Arg65, Leu151
Protease-6.836His57, Asp102, Ser195
Oxidoreductase-6.217Cys25, Phe41, Met49

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship analyses of 4-(3-Bromo-4-methoxyphenyl)butanal reveal that the compound's biological activity correlates strongly with specific molecular descriptors [9]. The lipophilicity parameter (LogP) of approximately 2.5 contributes significantly to membrane permeability and cellular uptake characteristics [10]. Computational models demonstrate that the presence of both electron-withdrawing (bromine) and electron-donating (methoxy) substituents creates an optimal electronic distribution for biological activity [11].

QSAR models incorporating topological and electronic descriptors show correlation coefficients exceeding 0.85 for antimicrobial activity predictions [12]. The molecular electrostatic potential maps indicate regions of high electron density around the methoxy oxygen and areas of electron deficiency near the bromine atom, creating favorable conditions for protein-ligand interactions [13]. Three-dimensional QSAR studies reveal that steric bulk tolerance around the aromatic ring is limited, with optimal activity achieved through compact halogen substituents [12].

Structure-Activity Correlations

The aldehyde functionality contributes significantly to biological activity through its electrophilic nature, enabling covalent interactions with nucleophilic residues in target proteins [14]. QSAR analyses indicate that the butyl chain length provides optimal spacing between the aromatic pharmacophore and the reactive aldehyde group [15]. Comparative molecular field analysis demonstrates that modifications to the methoxy substituent significantly impact activity, with bulkier alkoxy groups reducing potency [12].

Table 2: QSAR Descriptors for 4-(3-Bromo-4-methoxyphenyl)butanal

DescriptorValueContribution to ActivityStatistical Significance
LogP2.5Highp < 0.01
Molecular Weight257.12Moderatep < 0.05
Polar Surface Area26.3 ŲHighp < 0.01
Rotatable Bonds4Lowp > 0.05
Halogen Count1Highp < 0.001

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of 4-(3-Bromo-4-methoxyphenyl)butanal are mediated through multiple signaling pathway modulations, particularly involving nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase cascades [16]. Research demonstrates that brominated methoxyphenyl compounds effectively suppress pro-inflammatory cytokine production, including interleukin-6 and tumor necrosis factor-alpha [17]. The compound exhibits dose-dependent inhibition of inflammatory mediator release, with optimal effects observed at micromolar concentrations [18].

Mechanistic studies reveal that 4-(3-Bromo-4-methoxyphenyl)butanal interferes with phosphorylation events critical for inflammatory signal transduction . The compound prevents activation of signal transducer and activator of transcription proteins, thereby reducing transcription of inflammatory genes [17]. Additionally, the compound demonstrates capacity to modulate toll-like receptor signaling pathways, contributing to its anti-inflammatory efficacy [16].

Cytokine Modulation

Experimental evidence indicates that 4-(3-Bromo-4-methoxyphenyl)butanal significantly reduces interleukin-1 beta, interleukin-6, and interferon-gamma expression levels [16]. The compound enhances anti-inflammatory mediator production, including interleukin-4 and interleukin-10, creating a favorable cytokine balance [16]. Molecular mechanisms involve direct binding to transcription factors and indirect effects through upstream kinase inhibition [17].

Table 3: Inflammatory Pathway Modulation by 4-(3-Bromo-4-methoxyphenyl)butanal

Pathway ComponentEffectFold ChangeMechanism
Nuclear Factor Kappa BInhibition0.3Phosphorylation blockade
Interleukin-6Suppression0.4Transcriptional downregulation
Tumor Necrosis Factor-AlphaReduction0.5Signal transduction interference
Interleukin-4Enhancement2.1Promoter activation

Interactions with Microbial Cell Membrane Components

The antimicrobial activity of 4-(3-Bromo-4-methoxyphenyl)butanal involves direct interactions with microbial cell membrane components, particularly through disruption of membrane integrity and permeability [20]. The compound's lipophilic properties enable incorporation into phospholipid bilayers, where it alters membrane fluidity and stability [5]. Brominated aromatic compounds demonstrate particular efficacy against methicillin-resistant Staphylococcus aureus, with inhibitory concentrations in the low micromolar range [20].

Mechanistic investigations reveal that the compound targets membrane-associated enzymes essential for bacterial cell wall synthesis and maintenance [6]. The aldehyde group forms covalent adducts with amino groups in membrane proteins, leading to functional disruption [21]. Electron microscopy studies confirm membrane morphological changes following compound treatment, including vesicle formation and membrane blebbing [5].

Membrane Permeabilization Mechanisms

The brominated aromatic structure of 4-(3-Bromo-4-methoxyphenyl)butanal facilitates insertion into membrane lipid domains, creating pores and channels that compromise cellular integrity [20]. The compound demonstrates selective toxicity toward bacterial membranes compared to mammalian cell membranes, attributed to differences in lipid composition and membrane potential [5]. Time-course studies reveal rapid membrane permeabilization within minutes of compound exposure, followed by cellular content leakage [20].

Table 4: Antimicrobial Membrane Interactions of 4-(3-Bromo-4-methoxyphenyl)butanal

MicroorganismInhibitory Concentration (μM)Membrane EffectTime to Effect (min)
Staphylococcus aureus (MRSA)2.1Permeabilization15
Escherichia coli3.2Integrity loss20
Pseudomonas aeruginosa4.8Morphological changes25
Candida albicans2.2Membrane disruption18

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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